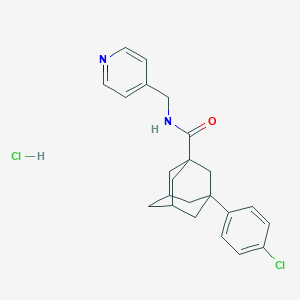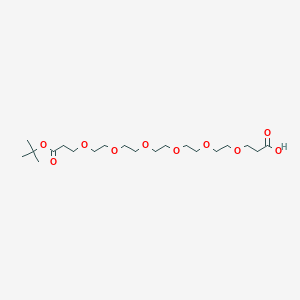
Acid-PEG6-t-butyl ester
Vue d'ensemble
Description
Acid-PEG6-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid . It is commonly used in bioconjugation reactions and organic synthesis . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a typical lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis
The molecular formula of this compound is C20H38O10 . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in bioconjugation reactions and organic synthesis .Physical and Chemical Properties Analysis
The molecular weight of this compound is 438.5 g/mol . It is soluble in water, DMSO, DCM, and DMF .Applications De Recherche Scientifique
Enhancing Perovskite Solar Cells Performance : Polyethylene glycol (PEG) incorporated into phenyl-C61-butyric acid methyl ester (PCBM) improves the wettability of buffer layers in perovskite solar cells. This enhances electron transport and reduces carrier recombination, leading to increased efficiency and stability under ambient conditions (Liu et al., 2020).
Bioconjugation in Polymer Films : The thermal activation of tert-butyl ester moieties in block copolymer films facilitates the formation of carboxylic acid groups, useful for bioconjugation. This process is effective for covalently immobilizing various bioactive molecules on polymer surfaces (Duvigneau et al., 2008).
Adsorption Method for Separating PEG Esters : A novel adsorption method using weakly basic anion exchange resins effectively separates organic acids and PEG esters, such as α-tocopheryl polyethylene glycol succinate (TPGS) from reaction mixtures. This method shows potential for the production and purification of various PEG esters (Kong et al., 2015).
Improving Lithium-Sulfur Batteries : A quasi-solid-state copolymer electrolyte containing butyl acrylate and ionic liquid components exhibits strong chemical capture for lithium polysulfides in lithium-sulfur batteries. This leads to high discharge capacity, good cycle stability, and superior rate performance (Cai et al., 2019).
Synthesizing H2O2-Cleavable Poly(ester-amide)s : The Passerini multicomponent polymerization technique allows for the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, which could be used as potential H2O2-responsive delivery vehicles. These polymers show promise for controlled drug release (Cui et al., 2017).
Thermal and Mechanical Properties of Polymers : Research on multiblock terpoly(ester-ether-ester)s revealed the influence of soft segments like polyethylene glycol (PEG) on their thermal and mechanical properties, indicating their potential for biomedical applications (Zdebiak & Fray, 2008).
Development of Renewable-Based Polymers : Poly((ether)ester)s synthesized from renewable monomers like 2,5-furandicarboxylic acid and PEG show comparable or better thermal properties than fossil-based counterparts, emphasizing the significance of sustainable materials (Sousa et al., 2016).
Hyaluronic Acid-Based Hydrogels : Derivatizing hyaluronic acid with methacrylic esters and using poly(ethylene glycol) diacrylate (PEG-DA) as a comonomer enhances the mechanical properties and swelling behavior of hydrogels, which can be used for various biomedical applications (Park et al., 2003).
Mécanisme D'action
Target of Action
The primary target of Acid-PEG6-t-butyl ester is the primary amine groups present in various biological molecules . These amine groups play a crucial role in numerous biological processes, including protein synthesis and function, signal transduction, and cellular metabolism.
Mode of Action
This compound interacts with its targets through a chemical reaction. The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the compound to bind to its targets and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could enhance its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to changes in the structure and function of the target molecules, potentially influencing various cellular processes.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might vary depending on the acidity of its environment.
Orientations Futures
Analyse Biochimique
Biochemical Properties
The terminal carboxylic acid of Acid-PEG6-t-butyl ester can react with primary amine groups in the presence of activators to form a stable amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved.
Cellular Effects
Peg derivatives are generally known to influence cell function by increasing solubility in aqueous media . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a stable amide bond with primary amine groups . This can result in binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
The ability of this compound to form stable amide bonds with primary amine groups suggests that it may interact with various enzymes or cofactors .
Transport and Distribution
The hydrophilic nature of PEG derivatives suggests that they may interact with various transporters or binding proteins .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEKCKLYBRNNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


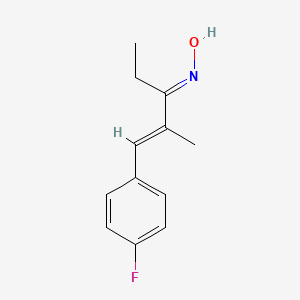
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

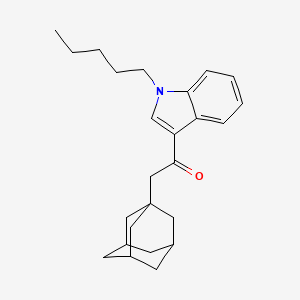

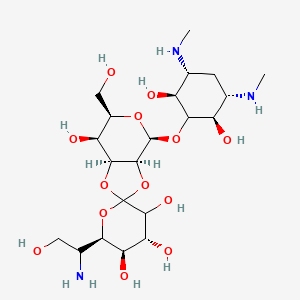
![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)


![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
